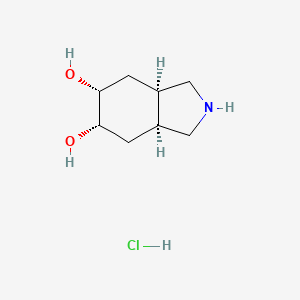

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride

Description

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is a synthetic organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen

Properties

IUPAC Name |

(3aR,5R,6S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H/t5-,6+,7+,8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINXDDYEJBPMCT-WTSYXZODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2CC(C1O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]2C[C@H]([C@H]1O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the isoindole ring system.

Hydrogenation: The resulting intermediate may undergo hydrogenation to introduce the octahydro structure.

Hydroxylation: Specific hydroxylation reactions are used to introduce the diol functionality at the 5 and 6 positions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to modify the ring saturation or to remove specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce fully saturated isoindole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Isoindole derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The diol groups could form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Octahydroisoquinoline: Another heterocyclic compound with a similar ring structure but different functional groups.

Isoindoline: A related compound with a different degree of saturation and functionalization.

Piperidine: A simpler heterocyclic compound with a six-membered ring containing nitrogen.

Uniqueness

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of diol groups and the octahydro structure distinguish it from other isoindole derivatives, potentially leading to unique chemical and biological properties.

Biological Activity

Rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is a bicyclic compound notable for its unique stereochemistry and functional groups. With a molecular formula of CHClNO and a molecular weight of approximately 193.67 g/mol, this compound is primarily investigated for its potential biological activities, particularly in the fields of neuroscience and pharmacology .

Chemical Structure and Properties

The compound features two hydroxyl (-OH) groups at the 5 and 6 positions of the isoindole ring. These functional groups are critical for its chemical reactivity and biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 193.67 g/mol |

| LogP | -1.09 |

| Rotatable Bonds | 0 |

| Polar Surface Area (Ų) | 52 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

Biological Activity

Preliminary studies indicate that this compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. This interaction is essential for understanding its pharmacokinetics and pharmacodynamics.

Neuropharmacological Studies

Research has shown that compounds with similar structures often exhibit neuroactive properties. For instance, studies on related isoindole derivatives have demonstrated their efficacy in modulating neurotransmitter systems such as dopamine and serotonin pathways. The dual hydroxyl functionalities in this compound may enhance binding affinity to these receptors.

Case Study: Neurotransmitter Interaction

In a study exploring the effects of hydroxylated isoindoles on serotonin receptors, it was found that compounds with similar structural features could act as serotonin reuptake inhibitors. This suggests a potential therapeutic application for this compound in treating mood disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes cyclization of suitable precursors followed by reduction steps to introduce the hydroxyl groups.

Structural Analogues

Several structurally similar compounds have been identified that may provide insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol | CHClNO | Different stereochemistry at position 5 |

| (3aR,5R)-Octahydroisoquinoline | CHN | Lacks hydroxyl groups but retains bicyclic structure |

| 1-Hydroxyisoindole | CHNO | Contains only one hydroxyl group at position 1 |

The distinct stereochemical configuration and dual hydroxyl functionalities of this compound may confer unique biological properties not present in these analogues.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol Hydrochloride in academic settings?

- Answer : Synthesis typically involves multi-step organic reactions, including catalytic hydrogenation for isoindole ring reduction and diastereoselective hydroxylation. Key steps:

- Step 1 : Use chiral auxiliaries or asymmetric catalysis to establish stereocenters at C5 and C6.

- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization.

- Step 3 : Final hydrochloride salt formation via acid-base titration with HCl in anhydrous ethanol.

- Validation : Confirm stereochemistry using X-ray crystallography or NOE NMR experiments .

- Safety Note : Handle hydrogenation catalysts (e.g., Pd/C) under inert gas to avoid pyrophoric hazards .

Q. How should researchers address hygroscopicity and stability during storage of this compound?

- Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis or oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 column, 210 nm detection) to monitor purity .

- Handling : Use desiccators during weighing and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. What experimental design strategies optimize mechanistic studies of its reactivity or biological activity?

- Answer :

- Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, solvent polarity, catalyst loading) on reaction yield or enantiomeric excess .

- Computational Modeling : Combine DFT calculations (Gaussian 09, B3LYP/6-31G*) with kinetic profiling to predict transition states and validate with in situ IR spectroscopy .

- Case Study : For enzyme inhibition assays, employ dose-response curves (IC50 determination) with triplicate replicates and positive/negative controls .

Q. How can contradictions between theoretical predictions and experimental data be resolved?

- Answer :

- Data Triangulation : Cross-validate computational results (e.g., molecular docking) with experimental techniques like SPR (surface plasmon resonance) for binding affinity measurements.

- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and compare with experimental error margins (e.g., ±5% HPLC variability) .

- Peer Review : Present conflicting data in interdisciplinary forums to identify overlooked variables (e.g., solvent dielectric effects) .

Q. What methodologies ensure enantiomeric purity validation in asymmetric synthesis?

- Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers; validate with spiked racemic mixtures .

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration.

- Synchrotron XRD : Resolve crystal structures to <1.0 Å resolution for unambiguous stereochemical assignment .

Safety and Compliance

Q. What critical safety protocols apply when handling this compound in catalytic or biological studies?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for HCl compatibility), FFP3 respirators during powder handling, and full-face shields for splash protection .

- Ventilation : Use fume hoods with ≥0.5 m/s face velocity; monitor airborne particulates with real-time aerosol detectors.

- Spill Management : Neutralize HCl spills with sodium bicarbonate; collect residues in hazardous waste containers .

Data Integrity and Interdisciplinary Integration

Q. How can chemical software enhance data reproducibility in studies involving this compound?

- Answer :

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling for timestamped, version-controlled data entry.

- Machine Learning : Train models (e.g., Random Forest) on historical reaction data to predict optimal conditions for scale-up .

- Encryption : Secure spectral datasets with AES-256 encryption and blockchain-based audit trails .

Q. What frameworks integrate computational models with experimental validation for structure-activity relationships?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.